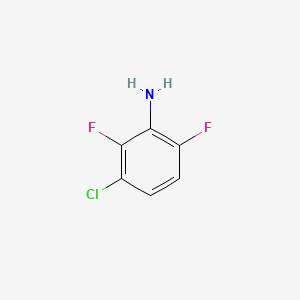

3-Chloro-2,6-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,6-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUAFFSMAKNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2,6-difluoroaniline: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Polysubstituted Anilines

In the landscape of modern medicinal and materials chemistry, halogenated anilines serve as indispensable building blocks. Their utility stems from the predictable modulation of electronic properties, metabolic stability, and binding interactions conferred by the halogen substituents. 3-Chloro-2,6-difluoroaniline (CAS No. 287172-82-1) is a prime example of a strategically designed synthon. The presence of two ortho-fluorine atoms sterically shields the amine and dramatically alters its basicity, while the chlorine atom provides an additional vector for synthetic modification or specific molecular interactions.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its properties, provide field-tested experimental protocols, and illustrate its application in the synthesis of advanced bioactive molecules.

Section 1: Core Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe utilization in any laboratory setting.

Identifiers and Physicochemical Properties

The key identifiers and computed physicochemical properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 287172-82-1 | [1] |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 45-48 °C | [1] |

| Boiling Point | 198.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.76 ± 0.10 (Predicted) | [1] |

| LogP | 2.1 | [2] |

| SMILES | C1=CC(=C(C(=C1F)N)F)Cl | [2] |

| InChIKey | CIJUAFFSMAKNNH-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The Globally Harmonized System (GHS) classifications provide a clear directive for handling.[2]

| GHS Classification | Hazard Statement | Precautionary Codes (Examples) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P317, P362+P364 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P332+P317 |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P317 |

| STOT SE (Category 3) | H335: May cause respiratory irritation | P261, P271, P319, P403+P233 |

Expert Insight: The primary hazard associated with this compound is its potential to cause severe eye damage.[2] Always wear chemical safety goggles and work within a fume hood. The use of a face shield is recommended when handling larger quantities. Due to its toxicity profile, nitrile gloves should be worn at all times, and dermal contact must be avoided.

Section 2: Synthesis and Purification

The synthesis of polysubstituted anilines requires a strategic approach to control regioselectivity. While multiple routes to analogous compounds exist, a common and effective strategy involves the reduction of a corresponding nitroaromatic precursor.[3]

Proposed Synthesis Workflow

A logical and scalable synthetic route to this compound can be proposed based on established methodologies for related compounds, such as the synthesis of 2,3-difluoroaniline from 2,3-dichloronitrobenzene.[4][5] The workflow begins with a commercially available dichlorofluorobenzene, proceeds through nitration, and concludes with a catalytic reduction.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from analogous syntheses.[4][5] All steps must be performed by trained personnel in a well-ventilated fume hood.

Step 1: Nitration of 1,3-Dichloro-2-fluorobenzene

-

Apparatus: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagents: To the flask, add 1,3-dichloro-2-fluorobenzene (1.0 eq.). Cool the flask in an ice-water bath to 0-5 °C.

-

Reaction: Slowly add a pre-mixed, chilled solution of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The strong acid mixture generates the nitronium ion (NO₂⁺) in situ, which acts as the electrophile. The reaction is highly exothermic, necessitating careful temperature control to prevent over-nitration and side reactions.

-

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Pour the reaction mixture slowly over crushed ice. The solid precipitate, 1,3-dichloro-2-fluoro-4-nitrobenzene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Halogen Exchange (Halex) Reaction

-

Apparatus: Use a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add the nitro-intermediate from Step 1 (1.0 eq.), anhydrous potassium fluoride (KF, 1.5 eq.), and a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).

-

Causality: The Halex reaction is a nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the ring, making the chlorine atom para to it susceptible to displacement by the fluoride ion. A polar aprotic solvent is crucial as it solvates the potassium cation, leaving a "naked," highly nucleophilic fluoride anion.

-

-

Reaction: Heat the mixture to 160-180 °C for 6-8 hours. Monitor the reaction progress by GC or TLC.

-

Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2,6-difluoro-4-nitrobenzene.

Step 3: Catalytic Hydrogenation

-

Apparatus: A Parr hydrogenator or a similar high-pressure reactor is required.

-

Reagents: In the reactor vessel, dissolve the nitro-compound from Step 2 (1.0 eq.) in a solvent such as methanol or ethanol. Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) or Raney Nickel (5% w/w).

-

Causality: The catalyst surface adsorbs both the hydrogen gas and the nitroaromatic compound, facilitating the reduction of the nitro group to an amine. These catalysts are highly efficient but can be pyrophoric and must be handled with care, especially after the reaction.[3]

-

-

Reaction: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi). Heat to 40-60 °C and stir vigorously until hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: Do not allow the catalyst-Celite® pad to dry out, as it may ignite in air. Keep it wet with solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

High purity is essential for subsequent synthetic steps and analytical characterization. A two-step purification process involving column chromatography followed by recrystallization is recommended.[6]

Protocol 1: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate). The optimal solvent system should be determined by preliminary TLC analysis.

-

Procedure: a. Prepare a slurry of silica gel in hexanes and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. d. Begin elution with the non-polar mobile phase, collecting fractions. e. Monitor the fractions by TLC and combine those containing the pure product. f. Evaporate the solvent to yield the partially purified product.

Protocol 2: Recrystallization

-

Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A co-solvent system like ethanol/water or hexanes/ethyl acetate may be effective.

-

Procedure: a. Dissolve the product from chromatography in a minimal amount of the hot solvent (or solvent mixture). b. If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered. c. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. d. Further cool the flask in an ice bath to maximize yield. e. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Section 3: Spectroscopic and Analytical Characterization

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures of this compound. While experimental spectra are not widely published, reliable predictions can be made based on the analysis of analogous structures and fundamental principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

Aromatic Protons (H-4, H-5): The two aromatic protons will appear in the range of δ 6.8-7.5 ppm. They form a complex ABX system due to coupling with each other and with the two non-equivalent fluorine atoms.

-

H-5: Expected to be a doublet of doublets of doublets (ddd), coupling to H-4 (ortho, J ≈ 8-9 Hz), F-6 (ortho, J ≈ 9-11 Hz), and F-2 (meta, J ≈ 4-6 Hz).

-

H-4: Expected to be a triplet of doublets (td) or a complex multiplet, coupling to H-5 (ortho, J ≈ 8-9 Hz) and the two fluorine atoms (meta, J ≈ 4-6 Hz each).

-

-

Amine Protons (-NH₂): A broad singlet is expected between δ 3.5-4.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃) The spectrum will show six distinct aromatic carbon signals. The carbons directly attached to fluorine (C-2, C-6) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Carbons adjacent to fluorine will show smaller two-bond couplings (²JCF ≈ 15-25 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is typically acquired using a KBr pellet technique for solid samples.[7]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment |

| 3400 - 3500 | N-H Asymmetric Stretch | Amine (-NH₂) |

| 3300 - 3400 | N-H Symmetric Stretch | Amine (-NH₂) |

| 3000 - 3100 | C-H Aromatic Stretch | Ar-H |

| 1600 - 1630 | N-H Scissoring (Bending) | Amine (-NH₂) |

| 1450 - 1580 | C=C Aromatic Stretch | Benzene Ring |

| 1200 - 1300 | C-N Stretch | Aryl Amine |

| 1100 - 1250 | C-F Stretch | Aryl Fluoride |

| 650 - 800 | C-Cl Stretch | Aryl Chloride |

Expert Insight: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The strong C-F stretching bands are also a key diagnostic feature for this molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Expect to see two peaks:

-

M⁺: m/z 163 (corresponding to the ³⁵Cl isotope).

-

[M+2]⁺: m/z 165 (corresponding to the ³⁷Cl isotope), with an intensity approximately one-third of the M⁺ peak.

-

-

Key Fragmentation Pathways: Fragmentation in substituted anilines is complex but predictable. Common losses include the elimination of HCN, halogens, and cleavage of the aromatic ring.

Section 4: Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three substituents on the aromatic ring.

Electronic Effects and Basicity

-

Amino Group (-NH₂): The lone pair on the nitrogen atom is a powerful electron-donating group via resonance (+R effect). It strongly activates the ring towards electrophilic aromatic substitution and is an ortho, para-director.[8]

-

Fluorine Atoms (-F): Fluorine is highly electronegative, making it strongly electron-withdrawing by induction (-I effect). However, it also has lone pairs that can be donated via resonance (+R effect). Overall, fluorine is a deactivating group but is still considered an ortho, para-director.

-

Chlorine Atom (-Cl): Similar to fluorine, chlorine is deactivating via a strong -I effect but is an ortho, para-director due to its +R effect.

Net Effect: The powerful activating effect of the amino group is significantly tempered by the inductive withdrawal of the three halogen atoms. This makes the ring less nucleophilic than aniline itself but still activated towards electrophiles. The basicity of the amine is also substantially reduced due to the strong inductive pull of the two ortho-fluorine atoms, which destabilize the corresponding anilinium cation.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents dictate the position of incoming electrophiles. The -NH₂ group directs ortho and para to itself (positions 2, 4, 6). The fluorine at C2 directs to C1, C3, and C5. The fluorine at C6 directs to C1, C5, and C7 (C1). The chlorine at C3 directs to C2, C4, and C6.

The most activated positions are C4 and C6 (ortho and para to the amine). However, C6 is already substituted. Therefore, electrophilic substitution is strongly favored at the C4 position , which is para to the activating amino group and ortho to the C3-chloro and C5-H positions.

Section 5: Applications in Drug Discovery and Development

This compound is a valuable synthon for introducing the 3-chloro-2,6-difluorophenyl moiety into complex molecules. This group is found in several classes of bioactive compounds, particularly kinase inhibitors, where it can form crucial binding interactions within the ATP-binding pocket of the target enzyme.

Case Study: Synthesis of PI 3-Kinase Inhibitor Precursors

A key application of this compound is in the synthesis of chromenone derivatives, which have been investigated as potent and selective inhibitors of Phosphoinositide 3-kinases (PI3K), a family of enzymes implicated in cancer cell growth and survival.

Synthetic Application Workflow: The synthesis involves a nucleophilic aromatic substitution reaction where the aniline displaces a leaving group on a core scaffold.

Protocol Insight: In a procedure described in the patent literature, this compound is reacted with a brominated chromenone carboxamide derivative. This type of transformation, forming a C-N bond between an aniline and an aryl halide, is typically achieved via a Palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction provides a powerful and general method for constructing the complex aryl amine structures common in modern kinase inhibitors.

Role in Factor XIa Inhibitors

The 3-chloro-2,6-difluorophenyl group is also a key structural component in the development of novel anticoagulants that target Factor XIa (FXIa). FXIa is a promising target for developing safer antithrombotic drugs with a reduced risk of bleeding compared to traditional therapies. The specific substitution pattern of the aniline-derived moiety is crucial for achieving high potency and selectivity for the FXIa enzyme. In these structures, the aniline is typically converted into a pyrazole or other heterocycle which then serves as the core of the inhibitor.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed tool for molecular engineering. Its unique combination of steric and electronic properties provides chemists with a valuable scaffold for creating complex, functional molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Samala, S. R., Surana, M., & Sreenivasulu, R. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. [Link]

- BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

- Google Patents. (2012).

- Semantic Scholar. (2018). Novel Phenylalanine Derived Diamides as Factor XIa Inhibitors. [Link]

- Google Patents. (1991).

- Google Patents. (2008). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- ProQuest. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]

- Chemdad. This compound. [Link]

- Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]

- Chemistry Steps. Reactions of Aniline. [Link]

- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

- Google Patents. (2020). AU2020355830A1 - FXIa inhibitors and preparation method therefor and pharmaceutical use thereof.

- ResearchGate. (2009). Novel phenylalanine derived diamides as Factor XIa inhibitors. [Link]

- Master Organic Chemistry. (2017).

- BYJU'S. Electrophilic Substitution Reaction Mechanism. [Link]

- University of Calgary. (2020).

- Wikipedia.

- PubChem. This compound. [Link]

Sources

- 1. 529-28-2 | 2-Iodoanisole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myskinrecipes.com [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. KR20120098724A - Chromenone derivatives with anti-tumour activity - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 3-Chloro-2,6-difluoroaniline (CAS No. 287172-82-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polychlorofluoroanilines in Modern Chemistry

3-Chloro-2,6-difluoroaniline is a halogenated aromatic amine, a class of compounds that has become indispensable in the synthesis of complex organic molecules.[] The specific arrangement of its substituents—an amine group for further functionalization, two electron-withdrawing fluorine atoms, and a chlorine atom—creates a unique electronic and steric profile. This makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical development.[2] The fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, while the chlorine atom offers an additional site for modification or can play a crucial role in the molecule's interaction with biological targets.[] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, spectroscopic characterization, reactivity, and potential applications of this compound, grounded in established chemical principles and data from structurally related compounds.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below. This data is essential for laboratory handling and for predicting its behavior in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 287172-82-1 | [3] |

| Molecular Formula | C₆H₄ClF₂N | [3] |

| Molecular Weight | 163.55 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | 45-48 °C | N/A |

| Flash Point | 45 °C | [3] |

| Density | 1.459 ± 0.06 g/cm³ (Predicted) | N/A |

| SMILES | NC1=C(F)C=CC(Cl)=C1F | N/A |

Safety and Handling

This compound is classified as an acute toxicant and skin/eye irritant. [N/A] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood.[4] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. [N/A]

Synthesis of this compound: A Plausible Route

While specific, detailed synthetic procedures for this compound are not widely available in peer-reviewed literature, a chemically sound and common approach for synthesizing halogenated anilines is through the reduction of the corresponding nitro compound.[4] This method is often high-yielding and avoids the use of harsh reagents that could lead to dehalogenation.

The proposed two-step synthesis starts with the nitration of 1-chloro-2,4-difluorobenzene, followed by the catalytic hydrogenation of the resulting nitro-intermediate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation (Exemplary)

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[5]

-

Setup: In a high-pressure reactor (autoclave), add 3-chloro-2,6-difluoro-1-nitrobenzene (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Catalyst: Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%) or Raney Nickel under an inert atmosphere (e.g., nitrogen or argon). Caution: These catalysts can be pyrophoric and must be handled with care.[4]

-

Reaction: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen (typically 3-5 bar) and heat to a moderate temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.[4]

-

Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | The spectrum is expected to show two aromatic protons in the region of δ 6.5-7.5 ppm, likely as complex multiplets due to H-F and H-H coupling. The amine protons (-NH₂) would appear as a broad singlet, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Six distinct aromatic carbon signals are expected. The carbon attached to the amine group (C-N) would be the most upfield. The carbons attached to the fluorine atoms (C-F) will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The carbon attached to the chlorine (C-Cl) will be downfield shifted.[8][9] |

| IR Spectroscopy | Characteristic peaks would include N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-F stretching (strong bands, ~1100-1300 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with an approximate intensity ratio of 3:1, which is characteristic of the chlorine-35 and chlorine-37 isotopes. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its functional groups. Understanding this is key to its effective use as a synthetic intermediate.

Caption: Reactivity map of this compound.

-

Amine Group Reactivity: The primary amine is a versatile functional handle. It can undergo diazotization to form a diazonium salt, which can then be substituted in Sandmeyer-type reactions.[10] It can also be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents.[11]

-

Aromatic Ring Reactivity: The amine group is a strong activating group and directs electrophilic aromatic substitution to the positions ortho and para to it (positions 4 and 5). However, the strong deactivating effect of the halogens will make such reactions challenging. The fluorine atoms, particularly when activated by a strongly electron-withdrawing group on the ring, could potentially be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction.[12]

Applications in Drug Discovery and Development

Halogenated anilines are foundational intermediates in the pharmaceutical industry.[] While specific blockbuster drugs derived from this compound are not prominent in the public literature, its structural motifs are highly relevant.

A concrete example of its use is in the synthesis of Ethyl [(3-chloro-2,6-difluorophenyl)carbamoyl]formate .[11] This reaction involves the acylation of the aniline with ethyl oxalyl chloride, demonstrating its utility in building more complex amide structures which are common in drug molecules.

Caption: Synthesis of an oxalamide derivative from this compound.

The resulting oxalamide structure is a precursor to various heterocyclic systems and other functional groups relevant to medicinal chemistry. The presence of the dichlorofluoro-phenyl moiety could be explored in the development of kinase inhibitors, anti-infective agents, or other therapeutic classes where precise halogen substitution patterns are known to enhance efficacy.

Conclusion

This compound (CAS No. 287172-82-1) is a strategically important, yet under-documented, chemical intermediate. Its unique combination of reactive and modulating functional groups provides a powerful platform for the synthesis of novel compounds in drug discovery and materials science. This guide has provided a consolidated overview of its properties, a plausible and referenced synthetic approach, predicted analytical data for characterization, and an analysis of its reactivity and potential applications. As synthetic methodologies advance, the utility of such precisely halogenated building blocks is expected to grow, making a thorough understanding of their chemistry essential for the modern researcher.

References

- ProQuest. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. [Link]

- Google Patents. (2008). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Google Patents. (1991).

- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]

- Google Patents. (1992).

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

- SpectraBase. (n.d.). 2,6-DICHLORO-3,5-DIFLUORO-ANILINE - Optional[13C NMR] - Chemical Shifts. [Link]

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

- Google Patents. (1992).

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- VanDeMark. (n.d.). Pharmaceuticals. [Link]

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloro-2,6-difluoro-aniline | 287172-82-1 | MLA17282 [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - ProQuest [proquest.com]

- 6. 3-Chloroaniline(108-42-9) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 11. 4755-77-5 | NSC80644 | Acyl Chlorides | Ambeed.com [ambeed.com]

- 12. vanderbilt.edu [vanderbilt.edu]

An In-depth Technical Guide to 3-Chloro-2,6-difluoroaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluoroaniline is a halogenated aromatic amine that serves as a critical structural motif and versatile building block in modern synthetic chemistry. The strategic placement of two fluorine atoms and one chlorine atom on the aniline scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions. These characteristics make it a highly valuable intermediate in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis, in-depth spectroscopic characterization, and a discussion of its applications, grounded in established scientific literature.

Core Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective use in research and development. Key identifiers and physical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| CAS Number | 287172-82-1 | [1] |

| Appearance | Solid (form may vary) | |

| Melting Point | 45-48 °C | [2] |

| Density | ~1.459 g/cm³ (Predicted) | [2] |

| XLogP3 | 2.1 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis Pathway and Experimental Protocol

The most direct and industrially relevant synthetic route to this compound is the reduction of its corresponding nitro precursor, 3-chloro-2,6-difluoronitrobenzene. This transformation is typically achieved with high efficiency via catalytic hydrogenation, which offers advantages in yield, purity, and waste reduction compared to older methods like iron-acid reduction.

The overall synthesis can be conceptualized as a two-stage process, starting from a readily available difluorinated precursor.

Caption: General two-stage synthesis workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-chloro-2,6-difluoronitrobenzene

This protocol is based on established methodologies for the reduction of chloronitroaromatic compounds and offers high yield and purity.[3]

Disclaimer: This protocol involves hazardous materials, including flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. It must be performed by trained personnel in a controlled laboratory setting using appropriate safety equipment, including a certified high-pressure reactor (autoclave) and a properly ventilated fume hood.

Materials and Reagents:

-

3-chloro-2,6-difluoronitrobenzene

-

Palladium on Carbon (Pd/C), 5% or 10% catalyst loading

-

Methanol or Ethanol (ACS grade)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Celite® or other filtration aid

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple

-

Glass liner for the reactor

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the autoclave and its glass liner are clean and dry. Charge the glass liner with 3-chloro-2,6-difluoronitrobenzene and the Pd/C catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.

-

Solvent Addition: Add methanol or ethanol to the liner. The solvent volume should be sufficient to create a slurry that can be stirred effectively (typically 10-20 mL per gram of substrate).

-

System Assembly and Inerting: Place the liner in the autoclave and seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation Reaction: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to ~50 psi, then vent). Finally, pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Begin stirring and heat the reactor to the target temperature (e.g., 40-60 °C). The reduction of the nitro group is exothermic; monitor the temperature and pressure closely. The reaction is typically complete within 2-6 hours, which can be confirmed by monitoring hydrogen uptake.

-

Reaction Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a safe manner. Purge the system again with nitrogen gas (3-5 cycles) to remove all residual hydrogen.

-

Catalyst Filtration: Open the reactor and carefully remove the reaction slurry. The Pd/C catalyst is pyrophoric and must not be allowed to dry in the air. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Crucial Safety Note: Keep the filter cake wet with solvent or water at all times and dispose of it according to institutional safety guidelines for pyrophoric materials.

-

Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is this compound.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

Accurate structural confirmation is paramount. While a publicly available, fully assigned spectrum for this compound is not readily found in peer-reviewed literature, the expected NMR shifts can be predicted based on established principles and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and a broad signal for the amine protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): The two aromatic protons (H-4 and H-5) will be split by each other (ortho coupling, J ≈ 7-9 Hz) and by the adjacent fluorine atoms. This will result in complex multiplets, likely appearing as a doublet of doublets or a triplet of doublets.

-

Amine Protons (δ 3.5-5.0 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework, with C-F couplings being particularly diagnostic.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected.

-

C-F Carbons (C-2, C-6): These carbons will appear as doublets with large one-bond coupling constants (¹JCF ≈ 230-260 Hz).

-

C-Cl Carbon (C-3): This signal will be in the typical range for chlorinated aromatic carbons.

-

C-N Carbon (C-1): The carbon attached to the amine group will be shifted upfield relative to the other substituted carbons.

-

C-H Carbons (C-4, C-5): These signals will appear in the aromatic region and may show smaller two- or three-bond C-F couplings.

-

Applications in Drug Discovery and Agrochemicals

The unique electronic profile and substitution pattern of this compound make it an attractive starting material for synthesizing targeted, high-value molecules.

Pharmaceuticals: Kinase Inhibitors

Aniline and anilinopyrimidine scaffolds are foundational chemotypes in the design of protein kinase inhibitors, which are crucial in oncology and immunology.[4][5] The fluorine atoms on the aniline ring can enhance binding affinity to the target protein through hydrogen bonding or other electrostatic interactions, while also improving metabolic stability by blocking sites susceptible to oxidative metabolism. The chlorine atom provides an additional point for chemical modification or can contribute to specific steric and electronic interactions within the kinase active site. Glycogen Synthase Kinase 3 (GSK-3) inhibitors, investigated for diseases like Alzheimer's and type II diabetes, often feature complex urea or heterocyclic scaffolds built upon substituted anilines.[4][6]

Caption: Logical flow from the properties of this compound to its application in kinase inhibitor synthesis.

Agrochemicals: Herbicides and Fungicides

In agrochemical research, chloro-fluoroaniline derivatives are integral to the synthesis of modern herbicides and fungicides.[7] The presence of halogens is known to increase the efficacy and spectrum of activity of many pesticides. For example, substituted anilines are used to construct picolinic acid herbicides and pyrazole carboxamide fungicides.[7] The specific substitution pattern of this compound can be leveraged to fine-tune the biological activity, soil mobility, and degradation profile of a target agrochemical, leading to more effective and environmentally safer crop protection solutions.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye damage (H318), Harmful if inhaled (H332), and May cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a specialized chemical intermediate whose value lies in the precise arrangement of its halogen substituents. This structure provides a unique combination of reactivity, metabolic resistance, and potential for specific molecular interactions. Through robust synthetic methods like the catalytic reduction of its nitro precursor, this compound can be produced reliably for use in advanced applications. For researchers in drug discovery and agrochemical development, this compound represents a key building block for creating next-generation kinase inhibitors, herbicides, and fungicides with enhanced performance profiles. Proper handling and a thorough understanding of its chemical properties are essential for unlocking its full potential in synthetic innovation.

References

- JHECHEM CO LTD. (n.d.). This compound. Echemi. Retrieved January 7, 2026.

- BenchChem. (2025).

- Könemann, S., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters.

- BenchChem. (2025). Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry. BenchChem.

- Saeed, A., et al. (2014). Design of glycogen synthase kinase-3 inhibitors: an overview on recent advancements. Medicinal Chemistry Research.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750745, this compound. PubChem.

- Witherington, J., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0394631A2 - Composition of fungicide for agricultural and horticultural use - Google Patents [patents.google.com]

- 6. Design of glycogen synthase kinase-3 inhibitors: an overview on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

3-Chloro-2,6-difluoroaniline structural isomers

An In-Depth Technical Guide to the Structural Isomers of 3-Chloro-2,6-difluoroaniline for Researchers and Drug Development Professionals

Executive Summary

Substituted anilines are foundational scaffolds in modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Their synthetic accessibility and versatile reactivity make them invaluable starting points for drug discovery campaigns. However, the aniline motif is also a well-known "structural alert," often associated with metabolic instability and potential toxicity due to oxidative metabolism in the liver.[3][4] The strategic placement of halogen atoms, particularly fluorine and chlorine, is a proven medicinal chemistry tactic to modulate a molecule's physicochemical properties, including its metabolic fate, lipophilicity, and binding affinity.

This technical guide provides an in-depth analysis of this compound and its key structural isomers. Moving beyond a simple recitation of data, this document, written from the perspective of a senior application scientist, delves into the causal relationships between molecular structure, physicochemical properties, and synthetic strategy. We will explore how subtle changes in the positions of the chloro and fluoro substituents dramatically influence the electronic and steric nature of the aniline ring, thereby affecting its synthesis, characterization, reactivity, and ultimate utility as a building block for novel therapeutics and agrochemicals.

Part 1: The Halogenated Aniline Scaffold: A Double-Edged Sword in Drug Design

The aniline core is a versatile pharmacophore, but its susceptibility to N-oxidation and subsequent formation of reactive quinone-imine species is a significant liability in drug development.[3][4] This metabolic pathway can lead to idiosyncratic adverse drug reactions and black box warnings.[3] Consequently, medicinal chemists often seek to "insulate" the aniline ring from metabolic attack.

The introduction of halogens serves several key purposes:

-

Metabolic Blocking: Placing a halogen at a potential site of metabolism (e.g., the para position) can physically block enzymatic oxidation.

-

Electronic Modulation: The strong electron-withdrawing inductive effect of halogens decreases the electron density of the aromatic ring and the basicity (pKa) of the amino group. This can disfavor the oxidation process.

-

Potency and Selectivity: Halogen atoms can form specific halogen bonds with protein targets, enhancing binding affinity and selectivity.

Therefore, chloro-difluoroaniline isomers are not just simple building blocks; they are precision tools designed to mitigate the inherent risks of the aniline scaffold while fine-tuning pharmacological properties.

Part 2: A Comparative Overview of Key Chloro-Difluoroaniline Isomers

The constitutional isomerism of substituted anilines presents both a challenge and an opportunity. While leading to potential impurities during synthesis, it also provides a rich diversity of scaffolds for structure-activity relationship (SAR) studies. The precise arrangement of the amino, chloro, and fluoro groups dictates the molecule's overall dipole moment, steric profile, and electronic distribution. Below, we compare the primary topic compound, this compound, with two other commercially available and structurally significant isomers.

Caption: Molecular structures of key chloro-difluoroaniline isomers.

Part 3: Physicochemical Properties: The Impact of Substituent Placement

The location of the halogen atoms profoundly influences the molecule's properties. In this compound, the amino group is flanked by two fluorine atoms, creating significant steric hindrance and strong intramolecular hydrogen bonding potential. This contrasts with the other isomers, where the amino group is less sterically encumbered. These structural differences manifest in measurable physicochemical parameters.

| Property | This compound | 3-Chloro-2,4-difluoroaniline[5] | 5-Chloro-2,4-difluoroaniline |

| CAS Number | 287172-82-1[6] | 2613-34-5[5] | 1003708-31-0[7] |

| Molecular Formula | C₆H₄ClF₂N[6] | C₆H₄ClF₂N[5] | C₆H₄ClF₂N[7] |

| Molecular Weight | 163.55 g/mol [6] | 163.55 g/mol [5] | 163.55 g/mol |

| XLogP3 | 2.2[6] | 2.1[5] | 2.5 |

| Hydrogen Bond Donors | 1[6] | 1[5] | 1 |

| Hydrogen Bond Acceptors | 1[6] | 1[5] | 1 |

Expert Insight: The XLogP3 value, a measure of lipophilicity, is remarkably similar across these isomers. This suggests that for initial library screening, these building blocks could be interchanged to probe steric and electronic effects without drastically altering the overall compound solubility profile. However, the true difference lies in their pKa and metabolic stability, which are not always captured by simple calculated parameters. The ortho-fluorine atoms in this compound are expected to significantly lower the basicity of the amine compared to the other isomers due to the proximity of their strong inductive effect.

Part 4: Synthesis and Mechanistic Considerations

The synthesis of poly-halogenated anilines typically relies on two primary strategies: the halogenation of a less-substituted aniline/nitrobenzene or the reduction of a pre-fabricated poly-halogenated nitrobenzene. The latter is often preferred as the nitro group is a strong deactivating meta-director, which can control the regioselectivity of subsequent halogenation steps, followed by a reliable reduction to the target aniline.

Caption: General synthetic workflow for aniline preparation.

Exemplary Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor

This protocol describes a general method for the reduction of a chloro-difluoronitrobenzene isomer to its corresponding aniline. The choice of catalyst and reaction conditions is critical to ensure high yield and prevent undesired dehalogenation.[8]

Trustworthiness: This protocol includes self-validating checkpoints, such as reaction monitoring and comprehensive final product characterization, to ensure reproducibility and purity.

Materials:

-

3-Chloro-2,6-difluoronitrobenzene (1 equivalent)

-

Methanol or Ethanol (solvent)

-

Raney Nickel (catalyst, ~5% w/w) or Palladium on Carbon (Pd/C, 5-10 mol%)

-

Hydrogen Gas (H₂)

-

Parr Hydrogenator or similar high-pressure reactor

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.

-

Charging the Reactor: In a separate flask, dissolve the 3-Chloro-2,6-difluoronitrobenzene in the chosen solvent (e.g., methanol). Under an inert atmosphere, carefully add the Raney Nickel or Pd/C catalyst. Causality Note: Handling the catalyst under an inert atmosphere is crucial as finely divided metals like Raney Nickel can be pyrophoric.[8]

-

Transfer: Transfer the slurry to the high-pressure reactor.

-

Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas (typically 20-50 kg/cm ²) and begin stirring. Heat the reaction to a specified temperature (e.g., 80-120°C).[9]

-

Monitoring (Self-Validation): The reaction progress is monitored by the cessation of hydrogen uptake, as observed on the pressure gauge. For more precise monitoring, thin-layer chromatography (TLC) or gas chromatography (GC) can be used on aliquots carefully removed after depressurizing and purging the system.[8]

-

Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the catalyst. Safety Note: The catalyst filter cake should be kept wet with solvent or water and disposed of carefully, as it can ignite upon drying in the air.

-

Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The crude aniline can then be purified by high-vacuum distillation or recrystallization to yield the final product.[9]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, GC-MS, and IR spectroscopy.

Part 5: Spectroscopic Characterization: Differentiating the Isomers

Unambiguous identification of each isomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is the most powerful tool for this purpose. The chemical shifts and, more importantly, the coupling patterns (J-coupling) provide a unique fingerprint for each isomer.

-

¹H NMR: The chemical shift of the amine (-NH₂) protons and the remaining aromatic protons, along with their splitting patterns, are diagnostic. For example, in this compound, the two aromatic protons will appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms.

-

¹⁹F NMR: This is often the most informative technique. The chemical shifts of the fluorine atoms are highly sensitive to their environment. The presence of a chlorine or amino group at an ortho, meta, or para position will result in distinct chemical shifts. Furthermore, the F-F and H-F coupling constants can confirm the relative positions of the substituents.

-

Mass Spectrometry (MS): While all isomers have the same molecular weight, their fragmentation patterns under electron impact (EI-MS) can differ, providing supplementary structural information. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will be evident in the molecular ion peak.

Part 6: Safety and Handling

Halogenated anilines are toxic compounds and must be handled with appropriate precautions. They are classified as hazardous and can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11]

| Hazard Class | Classification |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[11] |

| Skin Irritation | Causes skin irritation.[7] |

| Eye Irritation | Causes serious eye irritation/damage.[7][12] |

| Target Organ Toxicity | May cause respiratory irritation or damage to organs through prolonged exposure.[7][11] |

Standard Handling Protocol:

-

Engineering Controls: Always handle these compounds in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12]

-

Handling: Avoid creating dust or aerosols. Use appropriate tools for transfers.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[6][10]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound and its structural isomers are more than just reagents; they are sophisticated molecular tools for modern drug discovery. Understanding the subtle yet profound impact of substituent placement on their synthesis, properties, and reactivity is paramount for any researcher in the field. This guide provides the foundational knowledge and practical protocols necessary to leverage these building blocks effectively and safely. By appreciating the causality behind experimental choices and adhering to rigorous characterization and safety standards, scientists can confidently incorporate these valuable scaffolds into their synthetic campaigns to develop the next generation of pharmaceuticals and advanced materials.

References

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- Dandarchaeology, P., & Scott, T. F. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.

- Aarti Industries. (n.d.). 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC).

- BenchChem Technical Support Team. (2025, December). improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis. Benchchem.

- PubChem. (n.d.). 3-Chloro-2,4-difluoroaniline.

- University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.

- ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Carl ROTH. (2024, March 2).

- Google Patents. (n.d.).

- ProQuest. (n.d.). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline.

- CDH Fine Chemical. (n.d.).

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,6-Dichloro-2,4-Difluoroaniline Isomers.

- ChemScene. (n.d.). This compound.

- Kaszynski, P., & Tsefrikas, V. M. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

- Carl ROTH. (2025, March 31).

- PubChem. (n.d.). 5-Chloro-2,4-difluoroaniline.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. news.umich.edu [news.umich.edu]

- 5. 3-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - ProQuest [proquest.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. aarti-industries.com [aarti-industries.com]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-2,6-difluoroaniline

Introduction

3-Chloro-2,6-difluoroaniline is a substituted aromatic amine of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern, featuring both chloro and fluoro groups flanking an aniline moiety, imparts specific chemical properties that make it a valuable building block in the synthesis of complex target molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, quality control, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). As experimentally acquired spectra for this specific compound are not widely published, this guide presents predicted data derived from the analysis of structurally analogous compounds and established spectroscopic principles. The methodologies for acquiring such high-quality data are also detailed, offering researchers and drug development professionals a robust framework for their work with this and similar compounds.

Molecular Structure and Key Physicochemical Properties

This compound possesses a molecular formula of C₆H₄ClF₂N and a molecular weight of approximately 163.55 g/mol .[1] The strategic placement of the electron-withdrawing fluorine atoms ortho to the amino group, and a chlorine atom meta to it, significantly influences the electronic environment of the benzene ring and the reactivity of the amine functionality.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-N, C-F, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.

Predicted Infrared Spectral Data

The following table outlines the predicted key IR absorption bands for this compound, based on typical frequency ranges for aromatic amines and halogenated compounds.[2][3][4][5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretching | 3400 - 3500 and 3300 - 3400 | Medium | Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine. These bands are typically weaker and sharper than O-H stretches.[3][6] |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| N-H Bending | 1600 - 1650 | Medium to Strong | This scissoring vibration is a reliable indicator of a primary amine.[3] |

| Aromatic C=C Stretching | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. |

| C-N Stretching (Aromatic) | 1250 - 1340 | Strong | The aromatic C-N bond exhibits a strong absorption in this region.[2][3] |

| C-F Stretching | 1100 - 1300 | Strong | The presence of two fluorine atoms will likely result in strong, characteristic absorptions in this region. |

| C-Cl Stretching | 700 - 850 | Medium to Strong | The C-Cl stretching vibration is expected in this lower frequency range. |

| Aromatic C-H Bending (Out-of-Plane) | 750 - 900 | Strong | The substitution pattern on the benzene ring will influence the exact position of these strong bands. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient and rapid technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[7][8]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.[9]

-

Sample Application: Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal surface.[10]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, retract the press arm, and clean the sample from the crystal surface using a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound will provide information on the number and connectivity of protons and carbons, respectively.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals for the two non-equivalent aromatic protons. The amino protons will likely appear as a broad singlet. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing halogen substituents.[11][12][13]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-4 | 6.9 - 7.1 | Triplet of doublets (td) or multiplet | ortho J(H4-H5) ≈ 8-9 Hz, meta J(H4-F) ≈ 2-3 Hz | 1H |

| H-5 | 6.7 - 6.9 | Doublet of doublets (dd) | ortho J(H5-H4) ≈ 8-9 Hz, meta J(H5-F) ≈ 4-5 Hz | 1H |

| -NH₂ | 3.5 - 4.5 | Broad singlet | - | 2H |

Note: The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The chemical shifts and the C-F coupling constants are key diagnostic features.[14][15][16]

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Notes |

| C-1 (-NH₂) | 135 - 145 | Triplet (t) | Attached to the amino group, its chemical shift is significantly influenced by the ortho fluorine atoms. |

| C-2 (-F) | 150 - 160 | Doublet (d) | Directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant (¹JCF). |

| C-3 (-Cl) | 115 - 125 | Doublet of doublets (dd) | Attached to chlorine, its chemical shift is also influenced by the adjacent fluorine atoms. |

| C-4 | 120 - 130 | Triplet (t) or multiplet | The chemical shift is influenced by the para amino group and the ortho fluorine. |

| C-5 | 110 - 120 | Doublet (d) | Influenced by the ortho chlorine and meta fluorine. |

| C-6 (-F) | 150 - 160 | Doublet (d) | Directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant (¹JCF). |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for acquiring high-resolution NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is a common choice for routine analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay (typically 1-2 seconds for ¹H).

-

Acquire the free induction decay (FID) by applying a radiofrequency pulse.

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width compared to ¹H NMR.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, electron ionization (EI) is a suitable technique.[17][18][19][20]

Predicted Mass Spectrum Fragmentation

Under electron ionization, this compound will form a molecular ion (M⁺˙), which will then undergo fragmentation. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z (mass-to-charge ratio) | Predicted Fragment | Interpretation |

| 163/165 | [C₆H₄ClF₂N]⁺˙ | Molecular ion (M⁺˙). The M+2 peak at m/z 165 will have approximately one-third the intensity of the M⁺˙ peak at m/z 163. |

| 128 | [C₆H₄F₂N]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 109 | [C₆H₃FN]⁺˙ | Loss of HF from the [C₆H₄F₂N]⁺ fragment. |

| 101 | [C₅H₃F₂]⁺ | Loss of HCN from the [C₆H₄F₂N]⁺ fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[21]

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[18][20]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a comprehensive framework for the characterization of this compound. While the spectral data provided is predictive, it is based on sound spectroscopic principles and analysis of closely related structures, offering a reliable starting point for researchers. The detailed experimental protocols serve as a practical resource for obtaining high-quality data. A thorough understanding and application of these spectroscopic techniques are essential for the successful utilization of this important chemical intermediate in research and development.

References

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent

- Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)

- Video: NMR Spectroscopy of Benzene Deriv

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characteriz

- IR: amines

- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene - Benchchem

- CH362: Use of IR Spectrometer with an ATR cell - Oregon St

- Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio

- Study of the composition of amines using IR spectroscopy - International Journal of Academic Research and Development

- Interpreting IR Spectra - Chemistry Steps

- Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4...

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Understanding Electron Ionization Processes for GC–MS | LCGC Intern

- IR Sample Preparation Techniques | PDF | Infrared | Chemistry - Scribd

- Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks

- Electron Ionization - Cre

- Quantitative Analysis of Powdered Solids with FTIR-

- Electron ioniz

- (PDF)

- An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline - Benchchem

- Infrared, Raman spectra and DFT calcul

- Basic 1H- and 13C-NMR Spectroscopy

- 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum - ChemicalBook

- The 13 C NMR chemical shift values ( d ppm)

- The halogen effect on the 13C NMR chemical shift in substituted benzenes

- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH

- 13-C NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- The halogen effect on the 13 C NMR chemical shift in substituted benzenes - ResearchG

- Mass spectra of fluorocarbons

- Chapter 5: Acquiring 1 H and 13 C Spectra - Books

- (PDF)

- Mass Spectrometry - Fragmentation P

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- This compound | C6H4ClF2N | CID 17750745 - PubChem

- CHAPTER 2 Fragmentation and Interpret

- mass spectra - fragmentation p

- IR spectra prediction - Cheminfo.org

- 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum - ChemicalBook

- 3-Chloroaniline(108-42-9) 13C NMR spectrum - ChemicalBook

- 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum - ChemicalBook

- 2,6-DICHLORO-3,5-DIFLUORO-ANILINE - Optional[13C NMR] - Chemical Shifts

- 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem - NIH

- 2,6-Difluoroaniline - the NIST WebBook

Sources

- 1. This compound | C6H4ClF2N | CID 17750745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wikieducator.org [wikieducator.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. allreviewjournal.com [allreviewjournal.com]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Secure Verification [cherry.chem.bg.ac.rs]

- 13. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 14. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. bitesizebio.com [bitesizebio.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. Electron ionization - Wikipedia [en.wikipedia.org]

Bevezetés: A 3-klór-2,6-difluoranilin jelentősége a modern gyógyszerkutatásban

<-33> A komprehensív útmutató a 3-klór-2,6-difluoranilin biztonságos kezeléséről, tárolásáról és vészhelyzeti eljárásairól szól, amelyet kutatóknak, tudósoknak és gyógyszerfejlesztési szakembereknek szántak. Ez a dokumentum a kritikus biztonsági adatokat a gyakorlati, terepen kipróbált protokollokkal ötvözi.

A 3-klór-2,6-difluoranilin egy halogénezett aromás amin, amely kulcsfontosságú építőköve számos farmakológiailag aktív molekula szintézisének. Egyedülálló szubsztitúciós mintázata, amely klór- és fluoratomokat is tartalmaz, specifikus elektronikus és konformációs tulajdonságokat kölcsönöz a célvegyületeknek, gyakran javítva azok metabolikus stabilitását, kötődési affinitását és általános hatékonyságát.

Azonban éppen azok a tulajdonságok, amelyek ezt a vegyületet értékes szintetikus intermedierré teszik, szükségessé teszik a kezelésének szigorú és tájékozott megközelítését. Az aminocsoport reaktivitása, a veszélyes bomlás lehetősége és a halogénezett anilinekkel kapcsolatos toxicitás miatt elengedhetetlen a kémiai tulajdonságainak alapos megértése.

Veszélyelemzés: Többoldalú profil

A 3-klór-2,6-difluoranilinnel kapcsolatos elsődleges veszélyek három fő területre oszthatók: toxikológiai, fizikai és reaktív.

Toxikológiai profil

A 3-klór-2,6-difluoranilin jelentős akut toxicitású anyagként van besorolva. Az expozíció elsődleges útvonalai a belélegzés, a lenyelés és a bőrrel való érintkezés.

-

Akut toxicitás: Lenyelve, bőrrel érintkezve vagy belélegezve ártalmas.[1][2][3]

-

Súlyos szemkárosodás/szemirritáció: Súlyos szemirritációt okoz.[1][2]

-

Célszervi toxicitás (egyszeri expozíció): Légúti irritációt okozhat.[1][2][3]

Fizikai és kémiai tulajdonságok

Az alábbi táblázat összefoglalja a 3-klór-2,6-difluoranilin legfontosabb fizikai és kémiai tulajdonságait.

| Tulajdonság | Érték |

| Molekulaképlet | C₆H₄ClF₂N[1][4][5] |

| Molekulatömeg | 163.55 g/mol [1][3][4][5][6] |

| Megjelenés | Törtfehértől a világosbarnáig terjedő kristályos por vagy szilárd anyag |

| Olvadáspont | 45-48°C[5] |

| Forráspont | Nincs adat |

| Lobbanáspont | Nincs adat |

| Oldhatóság | Vízben nem oldódik |

| Gőznyomás | Nincs adat |

Reaktivitás és összeférhetetlenség

-

Összeférhetetlen anyagok: Erős oxidálószerek.[1]

-

Veszélyes bomlástermékek: Égéskor szén-monoxid, szén-dioxid, nitrogén-oxidok, hidrogén-klorid és hidrogén-fluorid mérgező gőzöket bocsáthat ki.[1]

Biztonságos kezelés és egyéni védőfelszerelés (PPE)

A biztonság többrétegű megközelítése, amely a műszaki, adminisztratív és egyéni védőeszközöket ötvözi, elengedhetetlen a 3-klór-2,6-difluoranilinnel végzett munka során.

Műszaki ellenőrzések

-

Vegyifülke: A 3-klór-2,6-difluoranilin szilárd és oldott formájának minden kezelését megfelelően működő vegyifülkében kell végezni.

-

Szellőzés: A laboratóriumban megfelelő általános szellőzésnek kell lennie.

-

Biztonsági zuhany és szemmosó állomás: Ezeknek könnyen hozzáférhetőnek és rendszeresen teszteltnek kell lenniük.

Egyéni védőfelszerelés (PPE)

-

Szem- és arcvédelem: Védőszemüveg kötelező.[1] Arcvédőt is kell viselni, ha fennáll a fröccsenés veszélye.

-

Kézvédelem: Viseljen vegyszerálló kesztyűt, például nitrilt.[1]

-

Bőr- és testvédelem: Laboratóriumi köpeny szükséges.[1]

-

Légzésvédelem: Ha a műszaki ellenőrzések nem elegendőek, NIOSH által jóváhagyott légzésvédőt kell használni.[1]

Felirat: Egyéni védőfelszerelés (PPE) munkafolyamat a 3-klór-2,6-difluoranilin kezeléséhez.

Tárolás és ártalmatlanítás

Tárolás

-